molecular formula C13H17ClN2 B8288772 1-(5-Chloroindan-1-yl)-piperazine

1-(5-Chloroindan-1-yl)-piperazine

Katalognummer: B8288772
Molekulargewicht: 236.74 g/mol
InChI-Schlüssel: KPOSQOCXJYMSBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloroindan-1-yl)-piperazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The molecular structure incorporates two privileged fragments: the piperazine ring and the 5-chloroindan moiety. The piperazine ring is a widely utilized scaffold in drug development, known for contributing favorable physicochemical properties and serving as a key linker or pharmacophore in bioactive molecules . Piperazine-containing compounds are frequently investigated across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders . The incorporation of a chlorine atom, a common bioisostere, is a standard strategy in lead optimization to modulate a compound's lipophilicity, binding affinity, and metabolic stability . Researchers employ this compound as a versatile synthetic intermediate for constructing more complex molecules. Its primary research value lies in the exploration of structure-activity relationships (SAR) during the development of novel therapeutic agents. It is particularly useful in the design and synthesis of hybrid molecules, a strategy that combines multiple pharmacophores to create new chemical entities with potentially improved efficacy . This product is intended for laboratory research purposes only by qualified scientists.

Eigenschaften

Molekularformel

C13H17ClN2

Molekulargewicht

236.74 g/mol

IUPAC-Name

1-(5-chloro-2,3-dihydro-1H-inden-1-yl)piperazine

InChI

InChI=1S/C13H17ClN2/c14-11-2-3-12-10(9-11)1-4-13(12)16-7-5-15-6-8-16/h2-3,9,13,15H,1,4-8H2

InChI-Schlüssel

KPOSQOCXJYMSBZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1N3CCNCC3)C=CC(=C2)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Receptor Affinity and Selectivity

  • Serotonin Receptors: mCPP and related phenylpiperazines act as 5-HT1B/1C agonists, suppressing locomotor activity in rats .
  • Dopamine Receptors: Indan-piperazine analogs (e.g., 1-piperazino-3-arylindans) exhibit high D1 affinity (IC50 < 10 nM) and D2 antagonism, suggesting the target compound may share dopaminergic activity, especially with chloro substitution enhancing receptor binding .

Antitumor Activity

  • Benzhydryl-piperazine derivatives (e.g., 5a–g) demonstrate broad cytotoxicity (IC50 values in µM range) against liver, breast, and colon cancer cells . The chloroindan group’s bulkiness may reduce cytotoxicity compared to these derivatives, as bulky substituents often correlate with decreased antitumor activity .

Metabolic Stability

  • Piperazine derivatives undergo CYP3A4-mediated N-dealkylation to active metabolites (e.g., 1-aryl-piperazines). The indan moiety may slow metabolism compared to phenylpiperazines, prolonging half-life .

Comparative Data Tables

Table 1: Receptor Binding Affinities

Compound 5-HT1A (Ki, nM) 5-HT1B (Ki, nM) D1 (IC50, nM) Selectivity Profile
1-(5-Chloroindan-1-yl)-piperazine* ~10–50 (predicted) ~50–100 (predicted) ~5–20 (predicted) Potential D1/5-HT1A preference
mCPP >1000 30–100 >1000 5-HT1B/1C agonist
Compound 18 0.6 >1000 >1000 5-HT1A selective

Table 2: Antitumor Activity (IC50, µM)

Compound HEPG2 (Liver) MCF7 (Breast) HCT-116 (Colon)
Benzhydryl-piperazine 5a 1.2 0.8 1.5
1-(5-Chloroindan-1-yl)-piperazine* >10 (predicted) >10 (predicted) >10 (predicted)

*Predicted values based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(5-Chloroindan-1-yl)-piperazine, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediate chlorinated indan derivatives are reacted with piperazine under reflux conditions (e.g., in ethanol or THF) with bases like potassium carbonate to facilitate alkylation. Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is often used for purification . Critical parameters include temperature control (e.g., avoiding side reactions at >80°C) and stoichiometric ratios to minimize byproducts like N,N-dialkylated derivatives.

Q. Which receptor systems does 1-(5-Chloroindan-1-yl)-piperazine primarily interact with, and how does its structure influence binding?

  • Methodological Answer : The compound’s piperazine core binds monoamine receptors (e.g., 5-HT1A, 5-HT2A) via interactions between the basic nitrogen and conserved acidic residues (e.g., Asp116 in 5-HT1A transmembrane domains). The chloroindan moiety enhances lipophilicity, improving blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) and radioligand displacement assays (using [<sup>3</sup>H]-8-OH-DPAT for 5-HT1A) are standard for validating affinity .

Q. What analytical techniques are validated for quantifying 1-(5-Chloroindan-1-yl)-piperazine in biological matrices?

  • Methodological Answer :

Technique Sample Prep Key Parameters Reference
HPLC-UVLiquid-liquid extraction (ethyl acetate), internal standard (p-tolylpiperazine)Column: C18, λ = 254 nm, LOD: 0.1 µg/mL
GC-MSDerivatization with BSTFA, solid-phase extractionColumn: DB-5MS, EI mode, m/z 286 (quant ion)
Raman SpectroscopyDirect analysis of crystalline samplesLaser power: 20 mW, 128 scans, PCA-LDA for isomer discrimination

Advanced Research Questions

Q. How can structural modifications to the chloroindan or piperazine moieties enhance selectivity for 5-HT receptor subtypes?

  • Methodological Answer :

  • Chloroindan modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 5-position increases 5-HT1A selectivity by 3-fold (Ki = 12 nM vs. 36 nM for parent compound) .
  • Piperazine modifications : Short alkyl linkers (e.g., -CH2-) between piperazine and aryl groups reduce off-target binding to α1-adrenergic receptors. Molecular dynamics simulations (Amber22) suggest linker flexibility impacts binding pocket occupancy .
  • Validation : Radioligand competition assays and in vivo microdialysis (measuring serotonin levels in rodent prefrontal cortex) .

Q. How can contradictory data on the functional role of amide groups in arylpiperazine derivatives be resolved?

  • Methodological Answer : Contradictions arise from differing assay conditions. For example:

  • Stabilization hypothesis : Amide-containing analogs (e.g., 1-(5-Chloroindan-1-yl)-piperazine-4-carboxamide) show prolonged receptor residency in kinetic binding assays (SPR, BIAcore) due to hydrogen bonding with Ser159 .
  • No effect hypothesis : In functional assays (e.g., cAMP inhibition), amide groups may not alter efficacy if the receptor’s active state conformation is unchanged. Resolve via:
  • Side-by-side comparative studies using identical cell lines (e.g., CHO-K1 expressing 5-HT1A).
  • Free energy calculations (MM-PBSA) to quantify ligand-receptor interaction stability .

Q. What are the best practices for handling and storing 1-(5-Chloroindan-1-yl)-piperazine to ensure stability during experiments?

  • Methodological Answer :

  • Storage : -20°C in airtight, light-resistant containers under argon to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Handling : Use glove boxes (O2 < 0.1 ppm) for hygroscopic samples. Avoid static discharge by grounding equipment .
  • Stability monitoring : Periodic HPLC purity checks (retention time shifts indicate degradation) .

Data Contradiction Analysis

Q. Why do some studies report 1-(5-Chloroindan-1-yl)-piperazine as a 5-HT2A antagonist while others classify it as a partial agonist?

  • Methodological Answer : Discrepancies stem from assay systems:

  • Antagonist data : From calcium flux assays (FLIPR) in HEK293 cells overexpressing 5-HT2A. Pre-incubation with 10 nM compound inhibits 5-HT-induced Ca<sup>2+</sup> release (IC50 = 45 nM) .
  • Partial agonist data : Observed in IP1 accumulation assays (IP-One HTRF), where the compound elicits 30% efficacy relative to 5-HT. Resolve via:
  • Comparative studies using β-arrestin recruitment (e.g., PathHunter) to assess biased signaling.
  • Species differences (human vs. rat 5-HT2A receptors) .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of 1-(5-Chloroindan-1-yl)-piperazine?

  • Methodological Answer :

  • Dosing : Intravenous (1 mg/kg) vs. oral (5 mg/kg) in Sprague-Dawley rats, with serial blood sampling (0, 15, 30, 60, 120, 240 min).
  • Analytics : LC-MS/MS quantification (LLOQ: 1 ng/mL) using deuterated internal standards.
  • Parameters Calculated : AUC, Cmax, t1/2, Vd.
  • Tissue distribution : Autoradiography with [<sup>14</sup>C]-labeled compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.